N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide
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Overview
Description
N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted at the 2-position with an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Anilide Intermediate: The starting material, 3-chloro-4-ethoxyaniline, is reacted with an appropriate carboxylic acid derivative to form the anilide intermediate.
Coupling with Furan-2-carboxylic Acid: The anilide intermediate is then coupled with furan-2-carboxylic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Similar structure with a nitro group instead of an ethoxy group.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a bromine atom and a piperazine ring.
Uniqueness
N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H17ClN2O4 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-[3-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-17-9-8-13(11-16(17)21)19(24)22-14-5-3-6-15(12-14)23-20(25)18-7-4-10-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
DZIOGCAWDBOEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
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